synthesis of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid
synthesis of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid
An In-Depth Technical Guide to the Synthesis of 3-(4-Amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid
Introduction & Strategic Rationale
1,3,5-Triazine derivatives are highly privileged scaffolds in medicinal chemistry, materials science, and proteomics research due to their predictable hydrogen-bonding networks and robust chemical stability. The compound 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid (CAS 91719-85-6) is a specialized building block[1]. Its structure features an aromatic triazine core substituted with an amino group, an anilino group, and a propanoic acid linker. This carboxylic acid tail is particularly valuable for bioconjugation, affinity chromatography, and the synthesis of hybrid drug molecules[2].
When designing a synthetic route for 2-alkyl-4,6-diamino-1,3,5-triazines, chemists typically evaluate two primary pathways: the sequential nucleophilic substitution of cyanuric chloride, or the cyclocondensation of biguanides with carboxylic acid derivatives[3][4].
The Retrosynthetic Advantage: Attempting to synthesize this specific molecule via cyanuric chloride requires a challenging carbon-carbon bond formation (e.g., via Grignard reagents or malonate displacement) on an electron-deficient, sterically hindered triazine ring. Conversely, the biguanide cyclocondensation route offers a highly efficient, atom-economical alternative. By disconnecting the triazine ring, the target molecule resolves into two readily available precursors: 1-phenylbiguanide and a four-carbon dicarbonyl equivalent, succinic anhydride [5].
Retrosynthetic disconnection and forward cyclocondensation mechanism.
Mechanistic Causality & Reaction Design
The success of this synthesis relies on orchestrating a two-step cascade within a single pot:
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Nucleophilic Ring Opening: The terminal primary amine of 1-phenylbiguanide acts as a nucleophile, attacking one of the highly electrophilic carbonyl carbons of succinic anhydride. This opens the cyclic anhydride, generating a transient acyl-biguanide intermediate bearing a terminal carboxylic acid.
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Intramolecular Cyclization & Dehydration: The internal imine/amine nitrogen of the biguanide moiety subsequently attacks the newly formed amide carbonyl. Elimination of water (dehydration) yields the thermodynamically stable, aromatic 1,3,5-triazine ring.
Causality of Experimental Choices:
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Solvent Selection (1,4-Dioxane or DMF): A polar aprotic solvent is strictly required. Protic solvents like methanol or water would competitively attack the succinic anhydride, hydrolyzing it to succinic acid and quenching the reaction. Dioxane allows for elevated heating (80–90 °C) without participating in the reaction[6].
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Thermal Activation: The initial ring-opening is exothermic and occurs readily at room temperature. However, the subsequent dehydration to form the triazine ring has a high activation energy barrier, necessitating sustained heating (80–90 °C)[6].
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Isoelectric Precipitation: The final product is a zwitterion, containing both basic nitrogen centers and an acidic propanoic acid group. Adjusting the aqueous workup to the compound's isoelectric point (typically pH ~3.5–4.5) ensures the molecule is neutrally charged overall, minimizing its aqueous solubility and maximizing precipitation yield.
Step-by-Step Experimental Methodology
This protocol is designed as a self-validating system. In-process quality control (QC) steps, such as TLC monitoring and pH-guided precipitation, ensure reproducibility.
Reagents Required:
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1-Phenylbiguanide (Free base) or 1-Phenylbiguanide Hydrochloride[5]
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Succinic Anhydride (99% purity, stored under desiccation)
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Anhydrous 1,4-Dioxane
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Sodium Methoxide (NaOMe) — Only required if using the HCl salt of the biguanide
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1M HCl and 1M NaOH (for pH adjustment)
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Absolute Ethanol (for recrystallization)
Workflow:
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Reagent Preparation: If using 1-phenylbiguanide hydrochloride (10.0 mmol, 2.13 g), suspend it in 20 mL of anhydrous 1,4-dioxane. Add sodium methoxide (10.0 mmol, 0.54 g) and stir for 30 minutes at room temperature to liberate the free base. Filter off the precipitated NaCl. If starting with the free base (10.0 mmol, 1.77 g), simply dissolve it in 20 mL of anhydrous 1,4-dioxane.
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Electrophile Addition: To the stirring solution of 1-phenylbiguanide, add succinic anhydride (10.5 mmol, 1.05 g) portion-wise over 10 minutes. An exotherm may be observed.
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Cyclocondensation: Equip the flask with a reflux condenser. Heat the reaction mixture to 80–90 °C using an oil bath and stir continuously for 12–16 hours. Self-Validation Step: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the highly polar biguanide spot indicates completion[6].
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Solvent Removal: Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove the 1,4-dioxane under reduced pressure to yield a crude, yellowish solid residue.
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Isoelectric Precipitation: Suspend the crude residue in 30 mL of cold distilled water. The product may partially dissolve depending on the pH. Carefully add 1M HCl dropwise while monitoring with a pH meter until the pH reaches approximately 3.5 to 4.0. A dense white-to-off-white precipitate will form as the zwitterion reaches its minimum solubility.
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Purification: Collect the precipitate via vacuum filtration and wash with ice-cold water (2 × 10 mL) to remove unreacted succinic acid. Recrystallize the solid from boiling absolute ethanol. Dry under high vacuum to afford the pure target compound.
Step-by-step experimental workflow for the synthesis and purification of the target compound.
Quantitative Data & Analytical Characterization
To verify the integrity of the synthesized 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid, cross-reference the isolated material against the expected physicochemical and spectroscopic parameters outlined below.
| Parameter | Specification / Expected Value |
| Chemical Name | 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid |
| CAS Registry Number | 91719-85-6[1] |
| Molecular Formula | C₁₂H₁₃N₅O₂ |
| Molecular Weight | 259.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, and basic aqueous solutions; sparingly soluble in water and cold ethanol. |
| Expected Yield | 65% – 75% (Post-recrystallization) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.1 (br s, 1H, COOH), ~9.5 (s, 1H, NH-Ph), 7.8–6.9 (m, 5H, Phenyl), ~7.1 (br s, 2H, NH₂), ~2.8 (t, 2H, Triazine-CH₂), ~2.6 (t, 2H, CH₂-COOH). |
